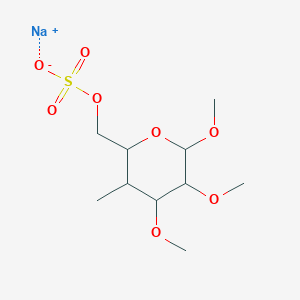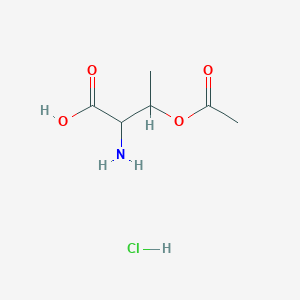
H-DL-Ala-DL-Pro-DL-Leu-DL-Glu-DL-Pro-DL-Val-DL-Tyr-DL-Pro-Gly-DL-Asp-DL-Asn-DL-Ala-DL-xiThr-DL-Pro-DL-Glu-DL-Gln-DL-Met-DL-Ala-DL-Gln-DL-Tyr-DL-Ala-DL-Ala-DL-Asp-DL-Leu-DL-Arg-DL-Arg-DL-Tyr-DL-xiIle-DL-Asn-DL-Met-DL-Leu-DL-xiThr-DL-Arg-DL-Pro-DL-Arg-DL-Tyr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Alanine-DL-Proline-DL-Leucine-DL-Glutamic acid-DL-Proline-DL-Valine-DL-Tyrosine-DL-Proline-Glycine-DL-Aspartic acid-DL-Asparagine-DL-Alanine-DL-xiThreonine-DL-Proline-DL-Glutamic acid-DL-Glutamine-DL-Methionine-DL-Alanine-DL-Glutamine-DL-Tyrosine-DL-Alanine-DL-Alanine-DL-Aspartic acid-DL-Leucine-DL-Arginine-DL-Arginine-DL-Tyrosine-DL-xiIsoleucine-DL-Asparagine-DL-Methionine-DL-Leucine-DL-xiThreonine-DL-Arginine-DL-Proline-DL-Arginine-DL-Tyrosine-NH2 is a synthetic peptide composed of multiple amino acids. This peptide sequence is designed for specific biochemical and pharmaceutical applications, often used in research to study protein interactions, enzyme functions, and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS) , a common method for creating peptides. The process includes:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like and .
Deprotection: of the amino group after each coupling step using .
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a .
Industrial Production Methods
In an industrial setting, the production of this peptide may involve:
Automated peptide synthesizers: to streamline the SPPS process.
High-performance liquid chromatography (HPLC): for purification.
Lyophilization: to obtain the final peptide product in a stable, dry form.
Chemical Reactions Analysis
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs for structure-activity relationship studies.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) for reduction reactions.
Substitution reagents: Various amino acid derivatives for substitution reactions.
Major Products
Oxidized peptide: Methionine sulfoxide-containing peptide.
Reduced peptide: Peptide with free thiol groups.
Substituted analogs: Peptides with modified amino acid sequences.
Scientific Research Applications
This peptide has numerous applications in scientific research, including:
Biochemistry: Studying protein-protein interactions and enzyme kinetics.
Cell Biology: Investigating cellular signaling pathways and receptor-ligand interactions.
Medicine: Developing peptide-based therapeutics and diagnostic tools.
Industry: Creating peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and target. Generally, it can:
Bind to specific receptors: on cell surfaces, triggering intracellular signaling cascades.
Inhibit or activate enzymes: by mimicking natural substrates or inhibitors.
Interact with other proteins: to modulate their function and stability.
Comparison with Similar Compounds
Similar Compounds
H-DL-Alanine-DL-Leucine-Glycine-OH: A shorter peptide with fewer amino acids.
H-DL-Alanine-DL-Proline-DL-Leucine-OH: Another shorter peptide with a similar sequence.
Uniqueness
The uniqueness of H-DL-Alanine-DL-Proline-DL-Leucine-DL-Glutamic acid-DL-Proline-DL-Valine-DL-Tyrosine-DL-Proline-Glycine-DL-Aspartic acid-DL-Asparagine-DL-Alanine-DL-xiThreonine-DL-Proline-DL-Glutamic acid-DL-Glutamine-DL-Methionine-DL-Alanine-DL-Glutamine-DL-Tyrosine-DL-Alanine-DL-Alanine-DL-Aspartic acid-DL-Leucine-DL-Arginine-DL-Arginine-DL-Tyrosine-DL-xiIsoleucine-DL-Asparagine-DL-Methionine-DL-Leucine-DL-xiThreonine-DL-Arginine-DL-Proline-DL-Arginine-DL-Tyrosine-NH2 lies in its specific sequence, which allows it to interact with particular molecular targets and pathways, making it suitable for specialized research and therapeutic applications.
Properties
Molecular Formula |
C185H287N53O54S2 |
|---|---|
Molecular Weight |
4182 g/mol |
IUPAC Name |
5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[2-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[1-[2-[2-[[4-amino-2-[[2-[[2-[[1-[2-[[2-[[1-[2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C185H287N53O54S2/c1-20-92(10)144(175(286)228-125(84-137(190)248)164(275)215-115(64-75-294-19)159(270)222-121(78-90(6)7)167(278)232-145(98(16)239)176(287)219-116(33-24-68-203-185(198)199)178(289)236-71-27-36-131(236)170(281)216-110(32-23-67-202-184(196)197)154(265)220-118(147(191)258)79-100-39-47-104(241)48-40-100)231-168(279)123(81-102-43-51-106(243)52-44-102)225-155(266)109(31-22-66-201-183(194)195)211-153(264)108(30-21-65-200-182(192)193)212-162(273)119(76-88(2)3)223-166(277)127(86-142(256)257)221-150(261)95(13)205-148(259)94(12)207-160(271)122(80-101-41-49-105(242)50-42-101)224-158(269)111(55-59-134(187)245)210-149(260)96(14)206-152(263)114(63-74-293-18)214-156(267)112(56-60-135(188)246)213-157(268)113(57-61-139(250)251)217-171(282)132-37-29-73-238(132)181(292)146(99(17)240)233-151(262)97(15)208-161(272)124(83-136(189)247)226-165(276)126(85-141(254)255)209-138(249)87-204-169(280)129-34-25-70-235(129)180(291)128(82-103-45-53-107(244)54-46-103)229-174(285)143(91(8)9)230-173(284)133-38-28-72-237(133)179(290)117(58-62-140(252)253)218-163(274)120(77-89(4)5)227-172(283)130-35-26-69-234(130)177(288)93(11)186/h39-54,88-99,108-133,143-146,239-244H,20-38,55-87,186H2,1-19H3,(H2,187,245)(H2,188,246)(H2,189,247)(H2,190,248)(H2,191,258)(H,204,280)(H,205,259)(H,206,263)(H,207,271)(H,208,272)(H,209,249)(H,210,260)(H,211,264)(H,212,273)(H,213,268)(H,214,267)(H,215,275)(H,216,281)(H,217,282)(H,218,274)(H,219,287)(H,220,265)(H,221,261)(H,222,270)(H,223,277)(H,224,269)(H,225,266)(H,226,276)(H,227,283)(H,228,286)(H,229,285)(H,230,284)(H,231,279)(H,232,278)(H,233,262)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H4,192,193,200)(H4,194,195,201)(H4,196,197,202)(H4,198,199,203) |
InChI Key |
HFDKKNHCYWNNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C9CCCN9C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


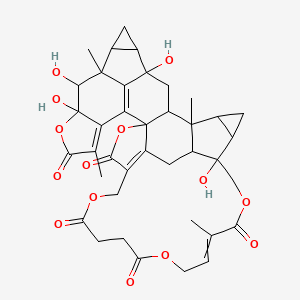
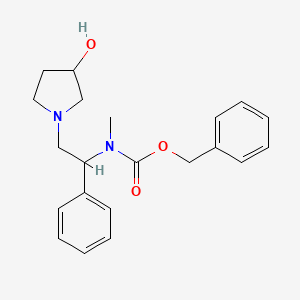
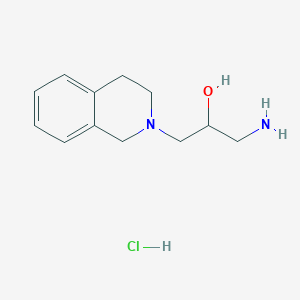
![3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B13391409.png)
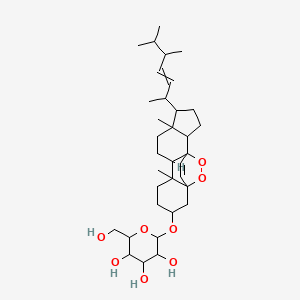

![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate](/img/structure/B13391425.png)
![cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]](/img/structure/B13391430.png)

![2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol](/img/structure/B13391438.png)

